molecular formula C25H32N4O5 B3055807 Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester CAS No. 67056-19-3

Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester

Cat. No.: B3055807
CAS No.: 67056-19-3
M. Wt: 468.5 g/mol
InChI Key: WWZNEVRKXCRHLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The past decade has witnessed significant progress in synthesizing these derivatives through the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions . For instance, one method reported the synthesis of pyrano[2,3-c]pyrazole derivatives at room temperature from ethyl acetoacetate, hydrazine hydrate, different aldehydes, and malononitrile, under a solvent-free environment in the presence of CoCuFe2O4 magnetic nanocrystals as a reusable catalyst .


Molecular Structure Analysis

These compounds are composed of fused pyran and pyrazole rings . Their structural diversity allows for the modulation of activity by modifying different regions of the molecule, opening up possibilities for structure–activity relationship studies .


Chemical Reactions Analysis

The synthesis of these derivatives often involves multicomponent reactions . For example, one method involves a four-component reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile .


Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives can vary. For instance, one derivative was characterized by melting point, 1H and 13C NMR, and HRMS (ESI) .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, pyrano[2,3-c]pyrazole derivatives have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Additionally, they exhibit the capability to potentially inhibit the activity of the human Chk1 kinase enzyme .

Future Directions

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . The future research directions include further advances in the green multicomponent synthesis of pyrano[2,3-c]pyrazole and spiro-pyrano[2,3-c]pyrazole derivatives . This includes the application of energy-efficient techniques, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Properties

IUPAC Name

ethyl 2-[5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O5/c1-5-33-22(30)16-29-18(3)23-17(2)19(25(31)34-24(23)26-29)10-11-27-12-14-28(15-13-27)20-8-6-7-9-21(20)32-4/h6-9H,5,10-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZNEVRKXCRHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C2C(=C(C(=O)OC2=N1)CCN3CCN(CC3)C4=CC=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217363
Record name Pyrano(2,3-c)pyrazole-2(6H)-acetic acid, 5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3,4-dimethyl-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67056-19-3
Record name Pyrano(2,3-c)pyrazole-2(6H)-acetic acid, 5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3,4-dimethyl-6-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067056193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003116042
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrano(2,3-c)pyrazole-2(6H)-acetic acid, 5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3,4-dimethyl-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester
Reactant of Route 3
Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester
Reactant of Route 4
Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester
Reactant of Route 5
Reactant of Route 5
Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester
Reactant of Route 6
Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester

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